![molecular formula C18H28N2O B4954481 2-(4-methoxy-2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4954481.png)
2-(4-methoxy-2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxy-2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DM-235 and is a member of the pyrrolopyrazine family.
Aplicaciones Científicas De Investigación
DM-235 has been extensively studied for its potential therapeutic applications. Several studies have shown that DM-235 has a significant neuroprotective effect and can be used to treat neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. Additionally, DM-235 has been shown to have anticancer properties and can be used in the treatment of various types of cancer.
Mecanismo De Acción
The mechanism of action of DM-235 is not fully understood. However, it is believed that DM-235 exerts its neuroprotective effects by inhibiting the production of reactive oxygen species and reducing oxidative stress. DM-235 has also been shown to modulate the activity of ion channels, which can improve neuronal function and reduce neuronal damage.
Biochemical and Physiological Effects
DM-235 has been shown to have several biochemical and physiological effects. Studies have shown that DM-235 can improve cognitive function, reduce inflammation, and promote neurogenesis. Additionally, DM-235 has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DM-235 has several advantages and limitations for lab experiments. One of the main advantages of DM-235 is its high purity and yield, which makes it suitable for use in various experiments. Additionally, DM-235 has a low toxicity profile, which makes it safe for use in animal studies. However, one of the limitations of DM-235 is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of DM-235. One of the main areas of research is the development of new therapeutic applications for DM-235. Additionally, more research is needed to fully understand the mechanism of action of DM-235 and its effects on different cell types. Furthermore, the development of new synthesis methods for DM-235 could lead to a reduction in cost and an increase in its availability for research purposes.
Conclusion
In conclusion, DM-235 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of DM-235 involves the condensation of 4-methoxy-2,5-dimethylbenzaldehyde with 1-methyloctahydropyrrolo[1,2-a]pyrazine in the presence of a reducing agent. DM-235 has been extensively studied for its potential neuroprotective and anticancer properties. However, more research is needed to fully understand the mechanism of action of DM-235 and its effects on different cell types. The development of new synthesis methods for DM-235 could lead to a reduction in cost and an increase in its availability for research purposes.
Métodos De Síntesis
The synthesis of DM-235 involves the condensation of 4-methoxy-2,5-dimethylbenzaldehyde with 1-methyloctahydropyrrolo[1,2-a]pyrazine in the presence of a reducing agent. This process results in the formation of DM-235 with high purity and yield.
Propiedades
IUPAC Name |
2-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-13-11-18(21-4)14(2)10-16(13)12-20-9-8-19-7-5-6-17(19)15(20)3/h10-11,15,17H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYMOTGQDAHZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1CC3=C(C=C(C(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
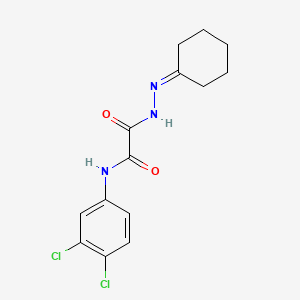
![2-[6-bromo-4-(2-chlorophenyl)-2-methyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B4954419.png)
![2-methyl-9-(2-methylbenzyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4954426.png)
![3-(3-nitrobenzyl)-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4954437.png)
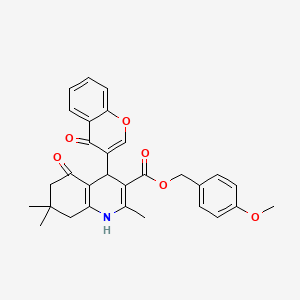

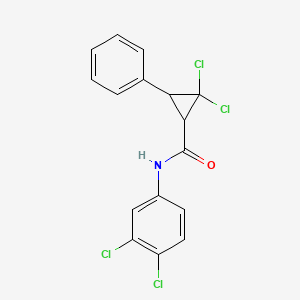
![N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4954463.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(1-isopropyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4954471.png)
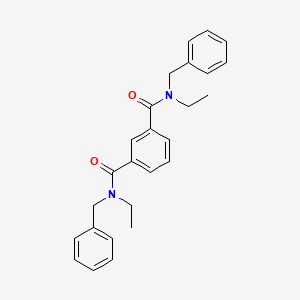
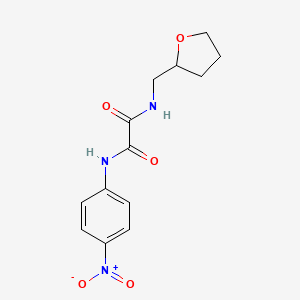
![3-allyl-5-{5-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4954497.png)
![2,6-dichloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4954499.png)
![1-benzyl-3,5,5,6a-tetramethyl-2-phenyldecahydrocyclopropa[f]phosphindol-3-ol 1-oxide](/img/structure/B4954501.png)
